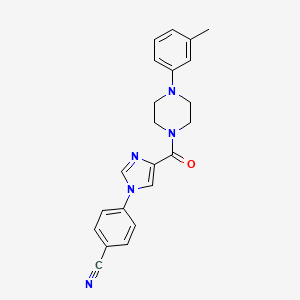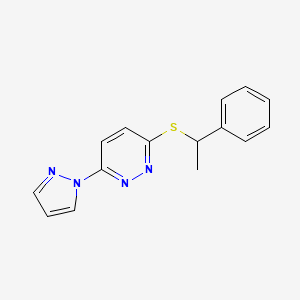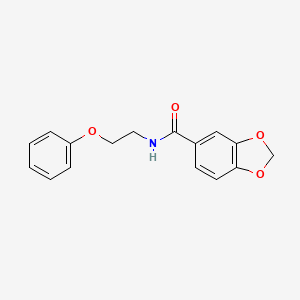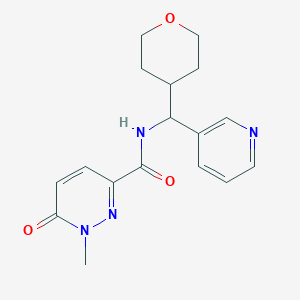![molecular formula C11H10FN3O B2446496 N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 941400-62-0](/img/structure/B2446496.png)
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine, also known as FIH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FIH is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases, which play a crucial role in the regulation of cellular responses to hypoxia.
Scientific Research Applications
Synthesis of Bicyclic Compounds : Pätzel, Bohrisch, and Liebscher (1991) demonstrated the use of N-cyanolactam 2-imines, which are related to the compound , for synthesizing bicyclic compounds like imidazole derivatives. These compounds have potential applications in medicinal chemistry and material science (Pätzel, Bohrisch, & Liebscher, 1991).
Formation of Oximes : Yavolovskii et al. (2013) explored the reaction of similar compounds with hydroxylamine, resulting in the formation of corresponding oximes. This reaction is significant in organic synthesis and pharmaceutical research (Yavolovskii et al., 2013).
Synthesis of Imidazole Derivatives : The study by Vaid et al. (2013) on the synthesis of imidazole derivatives, starting from oxoacetic acid, highlights the potential of these compounds in developing new pharmaceuticals and bioactive molecules (Vaid et al., 2013).
Role in Reducing Nitroimidazoles : McClelland et al. (1984) investigated the reduction of nitroimidazoles to hydroxylaminoimidazoles. This research is relevant in the context of developing drugs and understanding their mechanisms (McClelland et al., 1984).
Cytochrome P-450 Inhibitors : Ahmed et al. (1995) synthesized and evaluated imidazole-based compounds, which are structurally related to the compound , as inhibitors of cytochrome P-450. Such inhibitors are crucial in drug development and understanding drug metabolism (Ahmed et al., 1995).
Potential in Electroluminescent Layers : Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized compounds with possible applications in organic light-emitting devices, demonstrating the potential of these types of compounds in electronics and display technology (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Spectroscopic Characterization : Ünver et al. (2009) focused on the synthesis and spectroscopic characterization of imidazole derivatives, highlighting the importance of these compounds in analytical chemistry (Ünver et al., 2009).
Antibacterial and Antifungal Activities : Desai et al. (2015) synthesized and evaluated imidazole derivatives for their antibacterial and antifungal properties, showing the relevance of these compounds in developing new antimicrobial agents (Desai et al., 2015).
Imaging of Hypoxic Tumor Tissue : Malik et al. (2012) developed a radiotracer based on a nitroimidazole derivative for imaging hypoxic tumor tissue, demonstrating the use of these compounds in medical diagnostics (Malik et al., 2012).
Antimicrobial and Antioxidant Activities : Malhotra et al. (2013) studied the antimicrobial and antioxidant activities of oxadiazole derivatives, emphasizing the potential of these compounds in therapeutic applications (Malhotra et al., 2013).
properties
IUPAC Name |
(NE)-N-[1-(2-fluoro-6-imidazol-1-ylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-8(14-16)11-9(12)3-2-4-10(11)15-6-5-13-7-15/h2-7,16H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWASHVEDCRJHB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1F)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC=C1F)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethylidene}hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2446413.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)
![1-(3,5-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2446416.png)





![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine](/img/structure/B2446428.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2446429.png)
![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)

